molecular formula C11H12BrNO4 B2759282 5-Bromo-3-(tert-butoxycarbonyl)picolinic acid CAS No. 2138510-36-6

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid

Cat. No. B2759282
CAS RN: 2138510-36-6
M. Wt: 302.124
InChI Key: RJRTXWLPAKAFSE-UHFFFAOYSA-N
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Description

5-Bromo-3-(tert-butoxycarbonyl)picolinic acid is a chemical compound with the molecular formula C11H12BrNO4 . It is a derivative of picolinic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl group, and a picolinic acid moiety .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, similar compounds have been used in various chemical reactions. For example, pinacol boronic esters have been used in anti-Markovnikov hydromethylation of alkenes .

Scientific Research Applications

Functional Aspects in Hydrocarbon Oxidation

  • A study explores the functional features of ferrous and ferric complexes of picolinic acid anions used in Gif-type oxidation of hydrocarbons. These complexes, including [Fe(Pic)2(py)2] and others, reveal the generation of tert- and sec-adamantyl radicals in Gif solutions, challenging previous interpretations about the mechanism for activating secondary C−H sites in Gif chemistry (Kiani, Tapper, Staples, & Stavropoulos, 2000).

Optoelectronic Properties in Light-Emitting Devices

  • Research on a picolinic acid derivative, 5-(4′-(5″-(4-tert-butylphenyl)-1″,3″,4″-oxadiazol-2″-yl) phenyl) picolinic acid, and its iridium complex shows enhanced optoelectronic properties in polymer light-emitting devices. This complex exhibited a maximum luminance efficiency and peak brightness in the devices, demonstrating the utility of modifying picolinic acid derivatives for improved optoelectronic performance (Xiao, Liu, Hu, Gan, Wang, Wen, Zhu, & Zhu, 2009).

Synthetic Methods and Chemical Transformations

  • A synthesis method involving picolinic acid derivatives is demonstrated for creating 2-{(methylsulfinyl) acetyl - (carbonyl -14C)} pyridine, showcasing the versatility of picolinic acid in chemical synthesis (Merril & Vernice, 1972).
  • Palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds of amine and carboxylic acid derivatives use the picolinic acid auxiliary for functionalization. This method requires optimization of base, additives, and solvent for best results, illustrating the role of picolinic acid derivatives in facilitating complex chemical reactions (Nadres, Franco Santos, Shabashov, & Daugulis, 2013).

Biochemical and Pharmaceutical Applications

  • The synthesis of brominated phenols and pyrroles using bromoperoxidases from Ascophyllum nodosum involves picolinic acid derivatives. This research demonstrates the potential of these derivatives in the synthesis of complex organic compounds with possible pharmaceutical applications (Wischang, Radlow, & Hartung, 2013).

properties

IUPAC Name

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(16)7-4-6(12)5-13-8(7)9(14)15/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRTXWLPAKAFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138510-36-6
Record name 5-bromo-3-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid
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